
5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as CMMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMMP is a pyrazole derivative that has shown promising results in various scientific studies, making it a highly sought-after compound for further research.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory responses and cell survival.
Biochemical and Physiological Effects:
5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to reduce the infiltration of immune cells into inflamed tissues. 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis (programmed cell death) in tumor cells, and to inhibit the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is its relatively simple synthesis method, which makes it a popular compound for laboratory experiments. It has also been shown to have significant anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. One potential direction is to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Another potential direction is to investigate its anti-tumor properties and its potential as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 3-methoxybenzaldehyde, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, and ammonium acetate in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The synthesis of 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a relatively straightforward process, making it a popular compound for laboratory experiments.
Applications De Recherche Scientifique
5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have significant anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. 5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been studied for its potential as an anti-tumor agent, with promising results in various in vitro and in vivo studies.
Propriétés
IUPAC Name |
5-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-16(17(19)22(21-12)14-8-4-3-5-9-14)18(23)20-13-7-6-10-15(11-13)24-2/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRVZMJTVDKLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC(=CC=C2)OC)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 5-[(2-naphthylsulfonyl)amino]isophthalate](/img/structure/B5147798.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5147799.png)
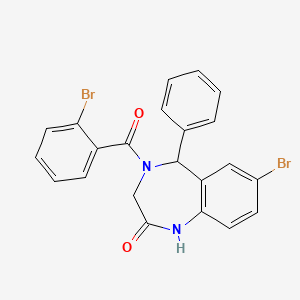
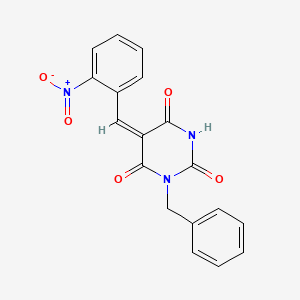

![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5147832.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5147834.png)

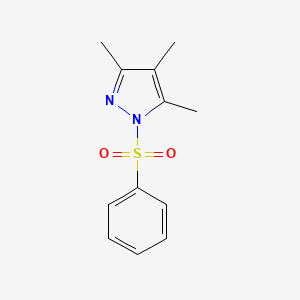
![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5147859.png)
![3,4,4-trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147866.png)
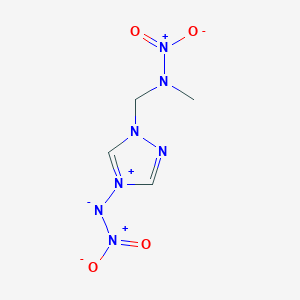
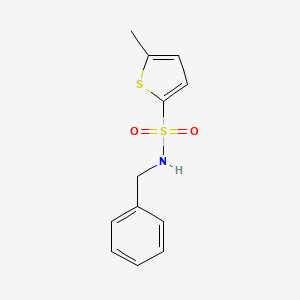
![2-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5147880.png)